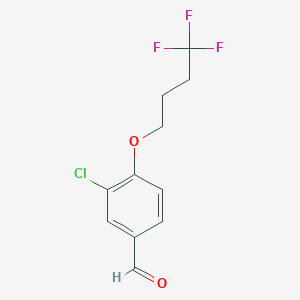![molecular formula C9H8N2O3 B12074322 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸は、ピロロピリジンファミリーに属する複素環化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の構造は、ピロロ[3,4-b]ピリジンコアに酢酸部分が結合したものです。
準備方法
合成ルートと反応条件: 2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の合成は、通常、7-ヒドロキシ誘導体と求核試薬を酸性または塩基性条件下で反応させることから始まります 。 活性メチレン化合物、芳香族化合物、アルコール、p-トルエンチオール、ベンゼンスルフィン酸、亜リン酸トリエチル、アンモニア、アミンなど、さまざまな合成方法が開発されています 。これらの反応は、高い収率と選択性を達成するために、特定の触媒と反応条件を必要とする場合が多いです。
工業生産方法: 2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の工業生産方法は、文献ではあまり詳しく述べられていません。上記の合成方法は、反応条件と精製プロセスを適切に最適化することにより、工業生産にスケールアップすることができます。
化学反応の分析
反応の種類: 2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸は、酸化、還元、置換反応など、さまざまな化学反応を起こす可能性があります 。これらの反応は、ケト基や酢酸部分などの官能基の存在によって促進されます。
一般的な試薬と条件: 2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の反応に用いられる一般的な試薬には、t-ブチルヒドロペルオキシド(t-BuOOH)などの酸化剤、トリフラートマンガン(Mn(OTf)2)などの触媒などがあります 。還元反応には、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用する場合があります。 置換反応は、酸性または塩基性条件下でアミンやアルコールなどの求核試薬を必要とする場合が多いです .
生成される主要な生成物: 2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応では酸化誘導体が生成される場合があり、置換反応ではさまざまな置換ピロロピリジン誘導体が生成される可能性があります .
科学研究での応用
医薬品化学では、特定の生物学的経路を標的とする新薬開発のための足場として有望視されています 。そのユニークな構造により、特定の生物活性を有する化合物を設計することができ、創薬と開発における貴重なツールとなります。
生物学では、2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸誘導体は、酵素阻害剤や受容体モジュレーターとしての可能性について調査されてきました 。 これらの化合物は、さまざまな分子標的に結合することができ、がん、炎症、神経疾患などの疾患の治療における潜在的な治療用途につながります .
産業部門では、2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸は、より複雑な複素環化合物の合成における中間体として使用できます 。化学反応における汎用性により、医薬品、農薬、その他のファインケミカルの生産のための貴重なビルディングブロックとなります。
科学的研究の応用
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting specific biological pathways . Its unique structure allows for the design of compounds with specific biological activities, making it a valuable tool in drug discovery and development.
In biology, 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators . These compounds can interact with various molecular targets, leading to potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders .
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds . Its versatility in chemical reactions makes it a valuable building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の作用機序は、特定の分子標的や経路との相互作用に関係しています。 この化合物は、酵素や受容体の阻害剤またはモジュレーターとして作用し、さまざまな生物学的プロセスに影響を与える可能性があります 。 例えば、特定のキナーゼの活性を阻害したり、Gタンパク質共役受容体と相互作用したりして、細胞シグナル伝達経路への下流効果をもたらす可能性があります .
類似化合物との比較
2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸は、6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジン-5-オンや1H-ピラゾロ[3,4-b]ピリジンなどの他の類似化合物と比較することができます 。これらの化合物は、ピロロピリジンコア構造が類似していますが、官能基や置換パターンが異なります。
類似化合物:2-(7-オキソ-5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)酢酸の独自性は、その特定の置換パターンと官能基にあり、これらが明確な化学的および生物学的特性を付与しています .
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-7(13)5-11-4-6-2-1-3-10-8(6)9(11)14/h1-3H,4-5H2,(H,12,13) |
InChIキー |
KSHCVUGEBGIRCI-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)N1CC(=O)O)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)


![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)



